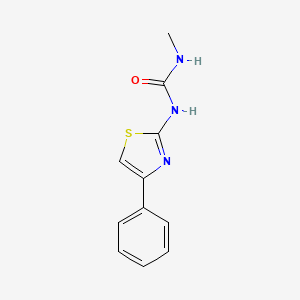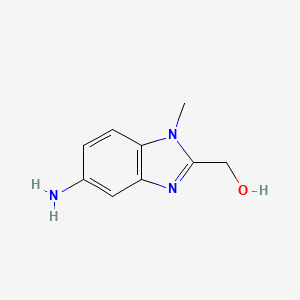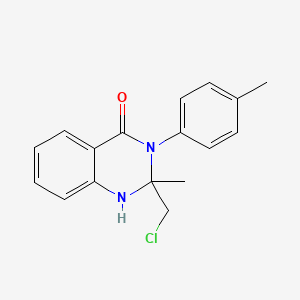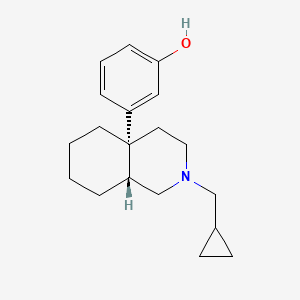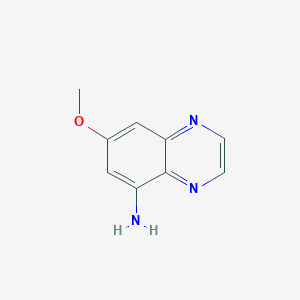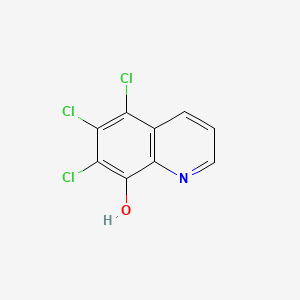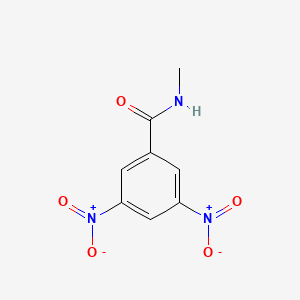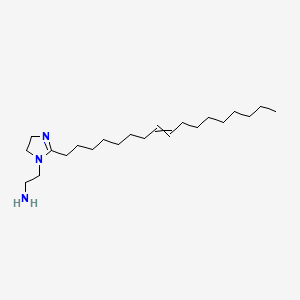
1H-Imidazole-1-ethanamine, 2-(8-heptadecen-1-yl)-4,5-dihydro-
説明
1H-Imidazole-1-ethanamine, 2-(8-heptadecen-1-yl)-4,5-dihydro- is a chemical compound with potential applications in scientific research. This compound is also known as Sphingosine-1-Phosphate (S1P) and is a bioactive sphingolipid metabolite. Sphingolipids are a class of lipids that have important roles in cell signaling and membrane structure. S1P is a signaling molecule that is involved in various physiological and pathological processes, including immune cell trafficking, angiogenesis, and cancer progression.
科学的研究の応用
S1P has been extensively studied for its potential applications in various scientific research fields. One of the main areas of research is the role of S1P in immune cell trafficking. S1P is involved in the migration of immune cells from the lymphatic system to the bloodstream and vice versa. This process is important for immune surveillance and the response to infections and diseases. S1P has also been studied for its role in angiogenesis, the formation of new blood vessels. S1P promotes angiogenesis by stimulating the migration and proliferation of endothelial cells. Additionally, S1P has been implicated in cancer progression, as it promotes tumor growth and metastasis.
作用機序
S1P exerts its effects through binding to specific receptors on the surface of cells. There are five known S1P receptors, named S1P1-5. These receptors are G protein-coupled receptors that activate various signaling pathways upon binding to S1P. The downstream effects of S1P signaling depend on the cell type and the specific receptor that is activated.
Biochemical and Physiological Effects
S1P has a wide range of biochemical and physiological effects. In addition to its role in immune cell trafficking, angiogenesis, and cancer progression, S1P is also involved in the regulation of vascular tone, heart rate, and blood pressure. S1P has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. S1P also plays a role in the regulation of the nervous system, including the development and function of the brain and spinal cord.
実験室実験の利点と制限
S1P has several advantages for lab experiments. It is a well-characterized molecule with known receptors and signaling pathways. S1P is also commercially available, making it easy to obtain for research purposes. However, there are also limitations to using S1P in lab experiments. S1P is a bioactive molecule that can have pleiotropic effects, making it difficult to study its specific effects on a single pathway or cell type. Additionally, S1P can be unstable and prone to degradation, requiring careful storage and handling.
将来の方向性
There are several future directions for research on S1P. One area of interest is the development of S1P receptor modulators for the treatment of diseases such as multiple sclerosis and inflammatory bowel disease. Another area of research is the role of S1P in the regulation of metabolism and energy homeostasis. Additionally, there is ongoing research on the use of S1P as a biomarker for various diseases, including cancer and cardiovascular disease.
Conclusion
In conclusion, 1H-Imidazole-1-ethanamine, 2-(8-heptadecen-1-yl)-4,5-dihydro- or Sphingosine-1-Phosphate (S1P) is a bioactive sphingolipid metabolite that has potential applications in scientific research. S1P has been extensively studied for its role in immune cell trafficking, angiogenesis, and cancer progression, among other physiological processes. S1P exerts its effects through binding to specific receptors on the surface of cells, activating various signaling pathways. While there are advantages and limitations to using S1P in lab experiments, there are several future directions for research on this molecule.
特性
IUPAC Name |
2-(2-heptadec-8-enyl-4,5-dihydroimidazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-24-19-21-25(22)20-18-23/h9-10H,2-8,11-21,23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIZJCBWTRNYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NCCN1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063057 | |
| Record name | 2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1H-Imidazole-1-ethanamine, 2-(8-heptadecen-1-yl)-4,5-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
3528-63-0 | |
| Record name | 2-(8-Heptadecen-1-yl)-4,5-dihydro-1H-imidazole-1-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3528-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-1-ethanamine, 2-(8-heptadecen-1-yl)-4,5-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(8-heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




